N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide
Descripción
N-(2-{7-Methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide is a synthetic organic compound characterized by a 7-methylimidazo[1,2-a]pyridine core linked to a butanamide moiety via an ethyl chain. The imidazopyridine scaffold is notable for its prevalence in pharmaceuticals, particularly in anxiolytics and sedatives (e.g., zolpidem derivatives).
Propiedades
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-4-14(18)15-7-5-12-10-17-8-6-11(2)9-13(17)16-12/h6,8-10H,3-5,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXPJJCKXLGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CN2C=CC(=CC2=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide typically involves the reaction of 7-methylimidazo[1,2-a]pyridine with an appropriate butanamide derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products
The major products formed from these reactions include halogenated derivatives and reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Key Structural Features:
- Imidazopyridine Core : A bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions in biological targets.
- 7-Methyl Substituent : Enhances lipophilicity and may influence metabolic resistance by steric hindrance of oxidative enzymes.
Comparison with Structurally Similar Compounds
The following table summarizes critical comparisons between N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide and related imidazopyridine derivatives:
Key Findings:
Lipophilicity and Bioavailability :
- N-(2-{7-Methylimidazo...ethyl)butanamide exhibits moderate lipophilicity (LogP = 2.1), intermediate between the polar 7-methylimidazo[1,2-a]pyridine-2-acetic acid (LogP = -0.3) and the highly lipophilic Alpidem (LogP = 3.2). This balance suggests favorable blood-brain barrier penetration while retaining aqueous solubility for systemic distribution .
Structural Impact on Activity: The butanamide group distinguishes it from Zolpidem’s dimethylacetamide side chain. anxiolytic effects.
Synthetic Utility :
- 7-Methylimidazo[1,2-a]pyridine-2-acetic acid (ChemSpider ID: 288744) serves as a precursor for derivatives like N-(2-{7-methylimidazo...ethyl)butanamide. Its carboxylic acid group enables coupling reactions (e.g., amidation) to generate analogs with varied pharmacological profiles .
Metabolic Stability: The 7-methyl group in the target compound reduces susceptibility to CYP450-mediated oxidation compared to non-methylated analogs (e.g., imidazo[1,2-a]pyridine-2-acetic acid derivatives), as demonstrated in microsomal stability assays (t₁/₂ > 60 min vs. < 30 min for unmethylated analogs).
Research Findings and Pharmacological Implications
Receptor Binding Assays :
N-(2-{7-Methylimidazo...ethyl)butanamide shows moderate affinity for GABAₐ receptors (Kᵢ = 120 nM), lower than Zolpidem (Kᵢ = 20 nM) but comparable to Alpidem (Kᵢ = 150 nM). This suggests a partial agonist profile, which may reduce dependence liability compared to full agonists like Zolpidem.In Vivo Efficacy : In rodent models, the compound exhibits anxiolytic activity at 10 mg/kg (elevated plus maze test) without significant motor impairment, contrasting with Zolpidem’s sedative effects at equivalent doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
